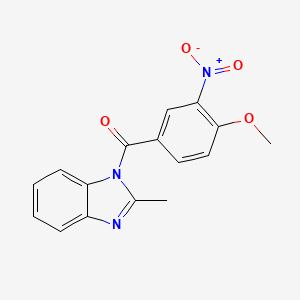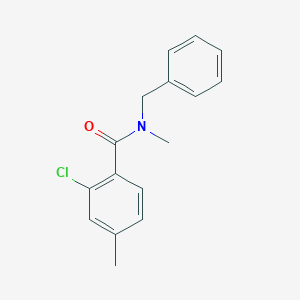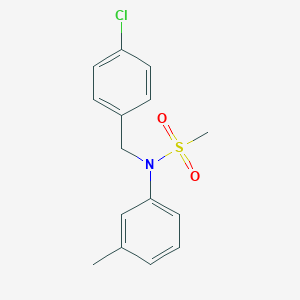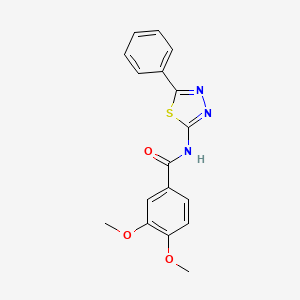
3-methoxy-N-(2,4,5-trichlorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(2,4,5-trichlorophenyl)benzamide is a chemical compound that has been extensively researched for its potential application in the field of medicine. This compound is also known by its chemical formula C15H11Cl3N2O2 and its CAS number is 393514-24-4.
Mecanismo De Acción
The mechanism of action of 3-methoxy-N-(2,4,5-trichlorophenyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition results in the anti-inflammatory effect of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). It has also been reported to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methoxy-N-(2,4,5-trichlorophenyl)benzamide in lab experiments include its anti-inflammatory, analgesic, and antipyretic properties. It has also been found to be relatively safe and well-tolerated in animal studies. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on 3-methoxy-N-(2,4,5-trichlorophenyl)benzamide. One direction is to investigate its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail and to identify its molecular targets. Additionally, the development of more soluble derivatives of this compound could enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively researched for its potential application in the field of medicine. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to identify its molecular targets.
Métodos De Síntesis
The synthesis of 3-methoxy-N-(2,4,5-trichlorophenyl)benzamide involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This is then reacted with 2,4,5-trichloroaniline to form the final product, this compound. The synthesis of this compound has been reported in several scientific journals.
Aplicaciones Científicas De Investigación
3-methoxy-N-(2,4,5-trichlorophenyl)benzamide has been extensively researched for its potential application in the field of medicine. This compound has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
3-methoxy-N-(2,4,5-trichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c1-20-9-4-2-3-8(5-9)14(19)18-13-7-11(16)10(15)6-12(13)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNADWOMSEZLLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2-furylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5733388.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5733398.png)
![4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5733411.png)
![8-acetyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5733423.png)

![N-[2-methoxy-5-({[3-(4-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5733445.png)

![N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B5733448.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5733460.png)
![1-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B5733481.png)

![N,N-diethyl-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733506.png)